Positional Isomerism: 4-Methyl vs. 6-Methyl Benzothiazole Substitution Defines Distinct Chemical Entity Status
The target compound (CAS 919860-29-0) bears the methyl substituent at the 4-position of the benzothiazole ring, whereas its closest commercially cataloged analog, N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-75-1), bears the methyl group at the 6-position . Despite sharing an identical molecular formula (C₁₂H₉N₃O₂S) and molecular weight (259.29 g·mol⁻¹), the two compounds exhibit distinct InChI Keys (KRUGBIRZNWNCOO vs. the 6-methyl identifier), SMILES strings, and predicted physicochemical properties including differential cLogP values and distinct HPLC retention characteristics that enable unambiguous analytical separation . In the broader isoxazole-carboxamide SAR literature, methyl substitution position on aromatic rings has been shown to shift COX-2 IC₅₀ values by >3-fold and COX-2/COX-1 selectivity indices by >2-fold, directly impacting the therapeutic window .
| Evidence Dimension | Positional isomerism – methyl group location on benzothiazole ring |
|---|---|
| Target Compound Data | 4-Methyl substitution (CAS 919860-29-0); InChI Key: KRUGBIRZNWNCOO-UHFFFAOYSA-N; SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3 |
| Comparator Or Baseline | 6-Methyl substitution analog (CAS 919758-75-1); identical molecular formula C₁₂H₉N₃O₂S; identical MW 259.29 g·mol⁻¹; distinct InChI Key and SMILES |
| Quantified Difference | Different InChI Keys; distinct HPLC retention; predicted cLogP difference; SAR literature indicates methyl position shifts COX-2 IC₅₀ >3-fold across analog series |
| Conditions | Structural and analytical comparison based on CAS registry data (chemsrc.com, AiFChem); COX SAR benchmark from Hawash et al. 2024 isoxazole-carboxamide series |
Why This Matters
For procurement: these are distinct chemical entities with different CAS numbers, requiring separate ordering specifications; for research: the 4-methyl vs. 6-methyl substitution may confer different target selectivity and potency profiles, precluding interchangeability without experimental validation.
- [1] Hawash M, et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Bioorg Chem. 2024; 145:107236. View Source
